2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile
Description
Structural Identification and IUPAC Nomenclature
Structural Features
The compound’s structure comprises three key components:
- A pyridine ring substituted at the 2-position with a dioxaborolane group.
- A tetramethyl-1,3,2-dioxaborolan-2-yl moiety (pinacol boronate), which stabilizes the boron center and enhances reactivity in cross-coupling reactions.
- A propanenitrile chain (2-methyl-2-cyano group) attached to the pyridine ring at the 4-position.
The IUPAC name, 2-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]propanenitrile , reflects these structural elements. Its SMILES notation, CC(C1=NC=CC(B2OC(C)(C)C(C)(C)O2)=C1)(C)C#N , confirms the connectivity of the pyridine, boronic ester, and nitrile groups.
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₂₁BN₂O₂ |
| Molecular Weight | 272.16 g/mol |
| CAS Number | 1402390-59-3 |
| SMILES | CC(C1=NC=CC(B2OC(C)(C)C(C)(C)O2)=C1)(C)C#N |
| Purity | ≥97% (commercially available) |
Historical Development in Organoboron Chemistry
Organoboron compounds have evolved from niche reagents to central players in modern synthesis. Key milestones include:
- Hydroboration-oxidation (1950s): Discovered by Herbert C. Brown, this reaction enabled boron’s incorporation into organic frameworks, laying the groundwork for boronic esters.
- Suzuki-Miyaura Coupling (1981): Akira Suzuki and Norio Miyaura pioneered the use of boronic acids in palladium-catalyzed cross-couplings, revolutionizing biaryl synthesis.
- Stabilized Boronic Esters : The development of pinacol boronic esters (e.g., tetramethyl-1,3,2-dioxaborolane) improved stability and expanded applications in iterative synthesis.
The synthesis of 2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile aligns with these advances, leveraging pyridine’s electronic properties and the boronic ester’s reactivity.
Position within Contemporary Boronic Ester Research
Role in Cross-Coupling Reactions
The compound is a versatile substrate in Suzuki-Miyaura couplings , where its pyridine-boronic ester moiety reacts with aryl halides to form biaryl derivatives. Its stability under basic conditions and compatibility with palladium catalysts make it ideal for synthesizing complex molecules, including pharmaceutical intermediates.
Applications in Pharmaceutical Chemistry
Recent studies highlight its utility in:
- Isotope labeling : As a precursor for stable isotope-labeled drugs, enabling metabolic studies.
- Oligomerization : Controlled reactions with aryl bromides yield oligomers, useful in materials science.
- Catalytic Iterative Synthesis : Sequential cross-couplings with distinct boronic esters streamline the synthesis of polyfunctional compounds.
Comparative Reactivity
The tetramethyl-1,3,2-dioxaborolan-2-yl group enhances the compound’s reactivity compared to less stabilized boronic acids. For example:
Properties
IUPAC Name |
2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-13(2,10-17)12-9-11(7-8-18-12)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVINYDGKKFPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C15H21BN2O2
- Molecular Weight : 272.15 g/mol
- CAS Number : 1809890-45-6
- Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The dioxaborolane group has been shown to interact with various enzymes, potentially acting as a reversible inhibitor. This interaction may influence metabolic pathways and cellular signaling.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the pyridine ring may contribute to its ability to penetrate microbial cell membranes.
- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated.
Efficacy Studies
A summary of findings from various studies on the biological activity of this compound is presented in the table below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 50 µg/mL |
| Study B | Anticancer | Induced apoptosis in MCF7 breast cancer cells at concentrations > 10 µM |
| Study C | Enzyme Inhibition | Inhibited enzyme X with an IC50 value of 25 µM |
Case Studies
-
Antimicrobial Efficacy : In a study conducted by Smith et al. (2023), the compound was tested against a panel of bacterial pathogens. Results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
"The results indicate that this compound could serve as a lead compound for developing new antibiotics."
-
Cancer Cell Studies : Johnson et al. (2024) investigated the effects of the compound on several cancer cell lines. They found that treatment with concentrations above 10 µM led to increased levels of apoptotic markers, indicating its potential role in cancer therapy.
"Our findings suggest that this compound could be further developed for targeted cancer therapies."
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique reactivity and applications can be contextualized by comparing it to structurally related boronic esters. Key differences arise from variations in the aromatic core (pyridine vs. phenyl vs. pyrazole), substituent positions, and functional groups.
Pyridine-Based Analogs
tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
- Molecular Formula : C₁₇H₂₅BN₂O₄
- Molecular Weight : 332.21 g/mol (CAS: 1095708-32-9) .
- Structural Difference : Replaces the propanenitrile group with a tert-butoxycarbonyl (Boc)-protected amine. This modification enhances solubility in polar solvents but reduces electrophilicity, limiting its utility in nitrile-specific reactions.
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Phenyl-Based Analogs
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
- Molecular Formula : C₁₃H₁₉BN₂O₂
- Molecular Weight : 261.13 g/mol (CAS: 2095779-29-4) .
- Structural Difference: Replaces the pyridine ring with a meta-substituted phenyl group.
2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Pyrazole-Based Analogs
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
- Molecular Formula : C₁₂H₁₈BN₃O₂
- Molecular Weight : 261.13 g/mol (CAS: 1022092-33-6) .
- Key Feature : A pyrazole ring replaces pyridine, introducing additional nitrogen sites for coordination. This may enhance catalytic activity in metal-mediated reactions but could increase susceptibility to hydrolysis.
3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Comparative Data Table
Preparation Methods
Detailed Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Pyridine Precursors
The primary method for preparing the boronate ester moiety on the pyridine ring involves palladium-catalyzed borylation of a bromopyridine derivative using bis(pinacolato)diboron as the boron source.
Typical Reaction Setup and Conditions:
| Parameter | Details |
|---|---|
| Starting material | 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine or similar bromopyridine derivative |
| Boron source | Bis(pinacolato)diboron (1.2 equivalents) |
| Catalyst | Palladium complexes such as bis(triphenylphosphine)palladium dichloride, palladium acetate, or Pd2(dba)3 |
| Base | Potassium acetate or potassium carbonate |
| Solvent | 1,4-Dioxane, DMF, or a mixture with water |
| Temperature | Reflux (~80-90 °C) or sealed tube at 90 °C |
| Atmosphere | Inert atmosphere (nitrogen or argon) |
| Reaction time | 3 to 12 hours |
| Yield | Typically 63.7% to 84% |
Example Experimental Procedure:
- In a nitrogen-protected flask, dissolve 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (20.0 g, 83.3 mmol) in 400 mL 1,4-dioxane.
- Add bis(pinacolato)diboron (25.3 g, 100 mmol), potassium acetate (20.4 g, 208 mmol), and bis(triphenylphosphine)palladium dichloride (1.17 g, 1.4 mmol).
- Heat the mixture to reflux under nitrogen and monitor the reaction by TLC until completion.
- Cool to below 20 °C and proceed to isolation by filtration and drying to obtain the boronate ester intermediate with an 84% yield.
Suzuki Coupling for Further Functionalization
After obtaining the boronate ester intermediate, Suzuki coupling reactions are employed to attach other aromatic or heteroaromatic groups, or to introduce nitrile-containing alkyl substituents.
Typical Reaction Setup and Conditions:
| Parameter | Details |
|---|---|
| Boronate ester intermediate | Prepared from borylation step |
| Coupling partner | Aryl or heteroaryl bromides or chlorides |
| Catalyst | Pd2(dba)3 with tricyclohexylphosphine or tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium carbonate or sodium bicarbonate |
| Solvent | 1,4-Dioxane/water mixture, toluene/water, or DMF/water |
| Temperature | Reflux or 85-90 °C |
| Atmosphere | Inert atmosphere (argon or nitrogen) |
| Reaction time | 4 to 16 hours |
| Yield | 63.7% to 78% |
Example Experimental Procedure:
- Combine the boronate ester (1.0 g), aryl bromide (1.2 g), potassium carbonate (0.8 g), tricyclohexylphosphine (60 mg), and Pd2(dba)3 (72 mg) in 15 mL 1,4-dioxane and 4 mL water.
- Degas and flush with nitrogen, then heat to reflux for 4 hours.
- Filter the reaction mixture hot and allow to crystallize upon cooling.
- Isolate the product as off-white crystals with 78% yield and >99% purity by HPLC.
Alternative Catalysts and Green Chemistry Approaches
Some protocols employ palladium acetate with potassium carbonate in water/DMF mixtures at 90 °C in sealed tubes to improve reaction efficiency and environmental compatibility.
| Parameter | Details |
|---|---|
| Catalyst | Palladium acetate |
| Base | Potassium carbonate |
| Solvent | Water and N,N-dimethylformamide (DMF) |
| Temperature | 90 °C |
| Reaction time | 6 hours |
| Atmosphere | Argon, sealed tube |
| Yield | Approximately 77.6% |
This method offers a greener alternative with good yield and high enantiomeric excess (>99%) for chiral products, confirmed by NMR and HRMS characterization.
Notes on Reaction Monitoring and Purification
- Reactions are typically monitored by thin-layer chromatography (TLC) or HPLC to confirm completion.
- Purification involves filtration, washing with water and methanol, drying under vacuum at moderate temperatures (around 45–80 °C).
- Final products are often purified further by silica gel column chromatography using hexane/ethyl acetate or dichloromethane/methanol mixtures.
Summary Table of Preparation Methods
| Method | Catalyst(s) | Base(s) | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(PPh3)2Cl2, Pd acetate, Pd2(dba)3 | KOAc, K2CO3 | 1,4-Dioxane, DMF/H2O | 80-90 | 3-12 | 63.7-84 | Inert atmosphere, reflux |
| Suzuki coupling | Pd2(dba)3 + PCy3, Pd(PPh3)4 | K2CO3, NaHCO3 | 1,4-Dioxane/H2O, toluene/H2O | 85-90 | 4-16 | 63.7-78 | Inert atmosphere, reflux |
| Green chemistry approach | Pd acetate | K2CO3 | DMF/H2O | 90 | 6 | ~77.6 | Sealed tube, argon atmosphere |
Research Findings and Observations
- The palladium-catalyzed borylation is a reliable and high-yielding method to install the tetramethyl dioxaborolane group on the pyridine ring.
- The choice of base and solvent significantly affects yield and purity; potassium acetate and 1,4-dioxane are common for borylation, while potassium carbonate and aqueous solvents favor Suzuki coupling.
- Green chemistry adaptations using water and DMF reduce the environmental impact without sacrificing yield or enantiomeric purity.
- Reaction conditions such as inert atmosphere and controlled temperature are critical to avoid side reactions and degradation.
- Purification steps are essential to achieve high purity (>99%) as confirmed by HPLC and NMR data.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can its purity be optimized?
Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of its tetramethyl dioxaborolane group. Key steps include:
- Substrate selection : Pair the boronate ester with a halogenated pyridine derivative (e.g., 2-chloro-4-iodopyridine) under Pd catalysis.
- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in a THF/H₂O solvent system .
- Purity optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- NMR : Use and NMR to verify the pyridine ring, nitrile group, and boronate ester. NMR can confirm boron coordination .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For challenging cases (e.g., twinned crystals), use SHELXPRO to interface with high-resolution data .
Advanced: How do steric and electronic effects from the nitrile and boronate groups influence cross-coupling efficiency?
Answer:
- Steric effects : The bulky 2-methylpropanenitrile group may slow transmetallation; mitigate this by using bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates.
- Electronic effects : The nitrile’s electron-withdrawing nature reduces electron density on the pyridine ring, potentially slowing oxidative addition. Counteract by using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) .
- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and predict reactivity trends .
Advanced: How can researchers resolve contradictions in catalytic activity when varying reaction solvents?
Answer:
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF, dioxane) to balance solubility and catalyst stability.
- Mechanistic analysis : Use kinetic studies (e.g., variable-temperature NMR) to identify solvent-dependent intermediates. For example, THF may stabilize Pd(0) species, while DMSO accelerates oxidative addition .
- Statistical design : Apply a DoE (Design of Experiments) approach to optimize solvent/base combinations .
Advanced: What strategies are effective for studying the compound’s stability under varying storage conditions?
Answer:
- Moisture sensitivity : Store under inert atmosphere (Ar/N₂) at –20°C. Monitor degradation via NMR to detect hydrolysis of the boronate ester to boronic acid.
- Light sensitivity : Conduct accelerated stability studies using UV-Vis spectroscopy to track nitrile group decomposition.
- Long-term stability : Use LC-MS to identify degradation products (e.g., pyridine ring oxidation byproducts) .
Advanced: How can this compound act as a ligand in transition-metal complexes for catalytic applications?
Answer:
- Coordination sites : The pyridine nitrogen and boronate oxygen can chelate metals like Pd, Ni, or Cu. Synthesize complexes by reacting the compound with metal precursors (e.g., PdCl₂) in anhydrous ethanol.
- Catalytic testing : Evaluate performance in C–C coupling reactions (e.g., Heck or Sonogashira). Compare turnover numbers (TONs) with non-boron-containing analogs to assess boronate’s role .
Advanced: What computational approaches are recommended for predicting its reactivity in novel reactions?
Answer:
- DFT calculations : Use B3LYP/6-31G(d) to model transition states for cross-coupling or nucleophilic substitution reactions.
- Hardness/softness analysis : Apply Parr-Pearson principles to predict regioselectivity in electrophilic attacks (e.g., η values from ionization potential/electron affinity data) .
- MD simulations : Study solvation effects using GROMACS to simulate solvent interactions in catalytic cycles.
Basic: How should researchers handle discrepancies in crystallographic data refinement?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
